4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide
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Overview
Description
4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BFA is a naphthalimide derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide exerts its effects by inhibiting the activity of PKC, which is an enzyme that plays a key role in signal transduction pathways. PKC is involved in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide also disrupts the Golgi apparatus by inhibiting the activity of ADP-ribosylation factor (ARF), which is a small GTPase that regulates membrane trafficking.
Biochemical and Physiological Effects:
4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer and prostate cancer. It has also been shown to inhibit the growth of tumors in animal models. 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide has been shown to disrupt the Golgi apparatus and inhibit the secretion of proteins, which can lead to the accumulation of misfolded proteins and cell death. 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide has also been shown to affect the structure and function of the endoplasmic reticulum.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide in lab experiments is its ability to selectively inhibit the activity of PKC and disrupt the Golgi apparatus. This makes it a useful tool for studying the role of these processes in cell biology. However, 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide is also a relatively expensive compound, which can make it difficult to use in large-scale experiments.
Future Directions
There are several potential future directions for research involving 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide. One area of interest is the development of new analogs of 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide with improved properties, such as increased potency and reduced toxicity. Another area of interest is the use of 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide in combination with other drugs to enhance their anti-cancer effects. Additionally, 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide could be used as a tool to study the role of the Golgi apparatus in the development of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis of 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide involves the reaction of 4-bromo-2-naphthoic acid with thionyl chloride, followed by the reaction with 2-aminomethylfuran and methoxyamine hydrochloride. The resulting product is then subjected to a series of purification steps to obtain pure 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide.
Scientific Research Applications
4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-cancer properties, as well as its ability to inhibit the activity of protein kinase C (PKC) and Golgi membrane trafficking. 4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxy-2-naphthamide has also been used as a tool to study the role of the Golgi apparatus in cell biology and as a probe for studying intracellular trafficking.
properties
IUPAC Name |
4-bromo-N-(furan-2-ylmethylcarbamothioyl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-16-14(9-11-5-2-3-7-13(11)15(16)19)17(22)21-18(25)20-10-12-6-4-8-24-12/h2-9H,10H2,1H3,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSNUJDHBDMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC(=S)NCC3=CC=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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